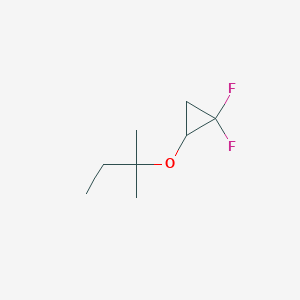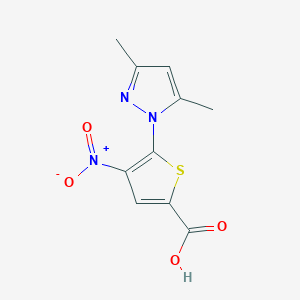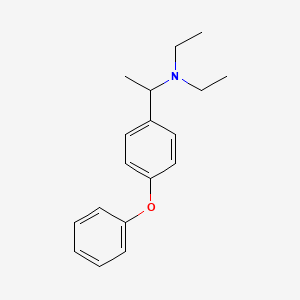
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with a chlorophenyl group and a trimethylsilane group. Organosilicon compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane typically involves the reaction of a cyclohexene derivative with a chlorophenyl compound in the presence of a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the cyclohexene ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes, alkenes, or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules or as tools for studying biological processes.
Medicine
Industry
In the industrial sector, organosilicon compounds are used in the production of materials such as silicones, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane would depend on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane: Unique due to the presence of both a chlorophenyl group and a trimethylsilane group.
(4-Phenylcyclohex-1-enyloxy)trimethylsilane: Lacks the chlorine atom, which may affect its reactivity and applications.
(4-(2-Bromophenyl)cyclohex-1-enyloxy)trimethylsilane: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
Uniqueness
The presence of the chlorophenyl group in this compound may impart unique chemical properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
Eigenschaften
Molekularformel |
C15H21ClOSi |
|---|---|
Molekulargewicht |
280.86 g/mol |
IUPAC-Name |
[4-(2-chlorophenyl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-7,10,12H,8-9,11H2,1-3H3 |
InChI-Schlüssel |
GBXWWNXWUYZYMH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)

![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

